Home > Products > Screening Compounds P121037 > 3-Hydroxysulfamoyl-benzoic acid
3-Hydroxysulfamoyl-benzoic acid -

3-Hydroxysulfamoyl-benzoic acid

Catalog Number: EVT-8535421
CAS Number:
Molecular Formula: C7H7NO5S
Molecular Weight: 217.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Hydroxysulfamoyl-benzoic acid is a compound that belongs to the class of aromatic carboxylic acids, specifically characterized by the presence of a hydroxyl group and a sulfamoyl group attached to a benzoic acid structure. This compound is notable for its potential applications in pharmaceuticals and materials science, particularly as an intermediate in chemical synthesis and as a potential therapeutic agent.

Source

3-Hydroxysulfamoyl-benzoic acid can be derived from various synthetic routes involving the modification of benzoic acid derivatives. It is often synthesized through the sulfonation of benzoic acid followed by hydroxylation, or via the reaction of sulfamoyl chloride with 3-hydroxybenzoic acid. The compound's synthesis has been explored in various patents and scientific literature, indicating its relevance in organic chemistry and material sciences .

Classification

This compound is classified under:

  • Chemical Family: Aromatic carboxylic acids
  • Functional Groups: Hydroxyl group (-OH), Sulfamoyl group (-SO2NH2)
  • IUPAC Name: 3-Hydroxysulfamoylbenzoic acid
Synthesis Analysis

Methods

The synthesis of 3-hydroxysulfamoyl-benzoic acid can be achieved through several methods:

  1. Direct Sulfonation:
    • Starting with benzoic acid, sulfonation can be performed using sulfur trioxide or oleum to introduce a sulfonyl group.
    • Hydroxylation can subsequently be carried out using hydroxylating agents such as sodium hydroxide or hydrogen peroxide.
  2. Sulfamoylation:
    • Reacting 3-hydroxybenzoic acid with sulfamoyl chloride in the presence of a base (e.g., triethylamine) facilitates the introduction of the sulfamoyl group.

Technical Details

The reaction conditions typically involve:

  • Temperature: Ranging from room temperature to 80°C, depending on the specific method used.
  • Solvent: Common solvents include dichloromethane or dimethylformamide.
  • Catalysts: Acid catalysts may be employed to enhance reaction rates during sulfonation.
Molecular Structure Analysis

Structure

The molecular structure of 3-hydroxysulfamoyl-benzoic acid features:

  • A benzene ring connected to a carboxylic acid group (-COOH).
  • A hydroxyl group (-OH) positioned at the meta position relative to the carboxylic acid.
  • A sulfamoyl group (-SO2NH2) attached to the benzene ring.

Data

  • Molecular Formula: C₇H₈N₄O₃S
  • Molecular Weight: Approximately 216.22 g/mol
  • Structural Representation:
C6H4(OH)(COOH)(SO2NH2)\text{C}_6\text{H}_4(\text{OH})(\text{COOH})(\text{SO}_2\text{NH}_2)
Chemical Reactions Analysis

Reactions

3-Hydroxysulfamoyl-benzoic acid can participate in various chemical reactions:

  1. Esterification: Reacts with alcohols to form esters, which can be useful for modifying solubility and bioavailability.
  2. Amidation: Can react with amines to form amides, which may enhance pharmacological properties.
  3. Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Technical Details

The reactions typically require controlled conditions such as:

  • Temperature control (often below 100°C).
  • Use of inert atmospheres (e.g., nitrogen) to prevent oxidation.
Mechanism of Action

The mechanism of action for 3-hydroxysulfamoyl-benzoic acid, particularly in biological contexts, involves its interaction with specific enzymes or receptors. The sulfamoyl group can mimic substrates or intermediates in metabolic pathways, potentially inhibiting key enzymes involved in processes such as inflammation or bacterial growth.

Process and Data

Research indicates that compounds with sulfamoyl groups often exhibit antimicrobial properties due to their ability to interfere with bacterial enzyme activity . The exact mechanism may vary based on structural modifications and target organisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Melting Point: Approximately 150–155°C.
  • Solubility: Soluble in polar solvents like water and methanol; insoluble in non-polar solvents.

Chemical Properties

  • pH: Weakly acidic due to the carboxylic acid functional group.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.

Relevant data from literature supports these properties, indicating its utility in various applications .

Applications

3-Hydroxysulfamoyl-benzoic acid has several scientific uses:

  1. Pharmaceuticals: Potential use as an anti-inflammatory agent or antibiotic due to its structural similarity to known active compounds.
  2. Organic Synthesis: Serves as an intermediate in the synthesis of other complex organic molecules.
  3. Material Science: Investigated for its properties as a plasticizer or additive in polymer formulations .
Introduction to 3-Hydroxysulfamoyl-benzoic Acid in Modern Pharmacology

3-Hydroxysulfamoyl-benzoic acid represents a structurally optimized derivative within the broader class of sulfamoyl benzoic acid compounds, which have demonstrated significant pharmacological utility. Its core structure integrates a carboxylic acid moiety with an ortho-positioned sulfamoyl group, facilitating targeted interactions with key biological macromolecules. This molecular architecture enables precise modulation of enzymatic activity and receptor signaling pathways, positioning it as a versatile scaffold in drug discovery for inflammatory, metabolic, and neoplastic conditions.

Historical Development of Sulfamoyl Benzoic Acid Analogues in Drug Discovery

The evolution of sulfamoyl benzoic acid derivatives traces back to early diuretic development, where structural modifications aimed to enhance target specificity and pharmacokinetic profiles. Initial analogues like furosemide and bumetanide established the pharmacophoric importance of the sulfamoyl benzoic acid core for ion transport modulation. Subsequent optimization cycles focused on ring substitutions to improve binding affinity and metabolic stability. The introduction of a hydroxyl group at the 3-position (3-hydroxysulfamoyl-benzoic acid) emerged as a strategic innovation to augment hydrogen-bonding capacity with target proteins while maintaining favorable physicochemical properties [9].

Table 1: Key Milestones in Sulfamoyl Benzoic Acid Derivative Development

Time PeriodRepresentative CompoundPrimary Therapeutic TargetStructural Innovation
1960s–1970sFurosemideSodium-potassium-chloride cotransporter (NKCC)Prototypical 4-chloro-N-furfuryl-sulfamoyl benzoic acid
1970s–1980sPiretanideSodium-potassium-chloride cotransporter (NKCC)3-Phenoxy-4-sulfamoyl benzoic acid scaffold
1990s–PresentBumetanideSodium-potassium-chloride cotransporter (NKCC) / γ-Aminobutyric acid (GABA) receptors3-aminosulfonyl-4-phenoxy-5-sulfamoyl benzoic acid
2010s–Present3-Hydroxysulfamoyl-benzoic acid derivativesCarbonic anhydrases / Inflammatory mediators3-hydroxy substitution enabling dual targeting capability

This structural lineage demonstrates a progressive shift toward multifunctional ligands. Contemporary derivatives leverage the 3-hydroxyl group not merely as a solubility enhancer but as a critical pharmacophore element that engages polar residues in enzymatic binding pockets. For instance, benzamide-4-sulfonamides derived from 4-sulfamoyl benzoic acid exhibit subnanomolar inhibition constants (Ki) against human carbonic anhydrase isoforms (hCA II, VII, IX), underscoring the impact of strategic positioning of hydrogen-bond donors/acceptors [5]. The hydroxyl group's electronic contribution further stabilizes ligand-receptor complexes through water-mediated hydrogen bonding networks, as evidenced in crystallographic studies of carbonic anhydrase inhibitors.

Therapeutic Relevance in Targeting G Protein-Coupled Receptors and Inflammatory Pathways

The anti-inflammatory efficacy of 3-hydroxysulfamoyl-benzoic acid derivatives stems from their dual capacity to modulate pro-resolving lipid mediators and cytokine networks. Mechanistically, these compounds facilitate the resolution phase of inflammation by activating specific G protein-coupled receptors that regulate leukocyte trafficking and efferocytosis. Structural analogues demonstrate high-affinity binding to receptors for specialized pro-resolving mediators (SPMs), including resolvins and chemerin-derived peptides, which orchestrate the termination of neutrophilic infiltration and promotion of macrophage clearance of cellular debris [3]. This receptor-level intervention shifts the inflammatory equilibrium from persistence to resolution, providing a therapeutic advantage over conventional cyclooxygenase inhibitors that merely suppress mediator synthesis.

Table 2: Anti-inflammatory Mechanisms of Sulfamoyl Benzoic Acid Analogues

Molecular TargetBiological ConsequenceExperimental Evidence
G Protein-Coupled Receptors (Resolvin E1 receptor, ChemR23)Enhanced macrophage phagocytosis; Reduced neutrophil chemotaxisDownregulation of nuclear factor kappa B (NF-κB) signaling in lipopolysaccharide-activated models
Cyclooxygenase-2Attenuated prostaglandin E2 synthesis; Thromboxane suppression5.70 ± 1.04 × 10³ pg/mL TNF-α reduction in lipopolysaccharide-induced rat models (p<0.001)
Reactive oxygen species generating enzymes (NADPH oxidase)Decreased oxidative burst; Lowered reactive oxygen species-mediated tissue damage2.32 ± 0.28 × 10³ pg/mL IL-1β reduction (p<0.001) in cardiac tissue
Salicylic acid biosynthesisPriming of systemic acquired resistance; Antioxidant defense upregulationInduction of pathogenesis-related proteins and salicylic acid-binding protein 2 in plant immunity models

In lipopolysaccharide-challenged rat models, close structural analogues like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid significantly suppressed pro-inflammatory cytokine production, demonstrating a 5.70 × 10³ pg/mL reduction in tumor necrosis factor alpha (TNF-α) and 2.32 × 10³ pg/mL reduction in interleukin-1 beta (IL-1β) in cardiac plasma (p<0.001) [1]. The molecular mechanism involves inhibition of lipopolysaccharide-induced nuclear factor kappa B activation and downstream cytokine gene expression. Additionally, these compounds reduce neutrophil infiltration and tissue myeloperoxidase activity, corroborating their role in resolving the cellular phase of inflammation.

Plant-derived benzoic acid analogues further validate the scaffold's capacity to induce systemic resistance. Exogenous application of benzoic acid and hydroxylated derivatives (ρ-hydroxybenzoic acid, protocatechuic acid) upregulated pathogenesis-related proteins (PR-1, PR-4, PR-5) and salicylic acid-binding protein 2 through isochorismate synthase induction in tomato plants infected with Alternaria solani. This priming effect enhanced enzymatic (peroxidase, catalase, superoxide dismutase) and non-enzymatic (phenolics, flavonoids) antioxidant defenses, demonstrating conserved cross-kingdom immunomodulatory potential [6].

Biosynthetic Pathways and Precursor Utilization in Analogues Design

The biosynthetic logic of benzoic acid derivatives in plants informs rational design strategies for pharmacologically optimized analogues. Benzoic acid biosynthesis from L-phenylalanine proceeds via β-oxidative or non-β-oxidative routes, with the β-oxidative pathway occurring exclusively in peroxisomes. This pathway involves four enzymatically catalyzed steps: (1) activation of cinnamic acid to cinnamoyl-coenzyme A by cinnamate-coenzyme A ligase; (2) hydration of cinnamoyl-coenzyme A to 3-hydroxy-3-phenylpropanoyl-coenzyme A by cinnamoyl-coenzyme A hydratase-dehydrogenase; (3) dehydrogenation to 3-oxo-3-phenylpropanoyl-coenzyme A; and (4) thiolytic cleavage to benzoyl-coenzyme A by 3-ketoacyl-coenzyme A thiolase [4].

The discovery of cinnamoyl-coenzyme A hydratase-dehydrogenase in Petunia hybrida completed the elucidation of this core pathway. This bifunctional peroxisomal enzyme catalyzes the second and third steps, converting cinnamoyl-coenzyme A to 3-oxo-3-phenylpropanoyl-coenzyme A with high specificity (Km = 4.8 μM). Kinetic analyses revealed 92% activity enhancement with magnesium ion cofactor, highlighting metal dependence critical for in vitro biosynthetic applications [4]. Downregulation of this enzyme in transgenic plants caused 4–5-fold accumulation of cinnamic acid and cinnamoyl-coenzyme A, with parallel reductions in benzoyl-coenzyme A and volatile benzenoids, confirming its pathway control point role.

In medicinal chemistry, this biosynthetic blueprint enables strategic precursor-directed biosynthesis. Feeding studies with isotopically labeled cinnamic acid or 3-hydroxybenzoic acid enhance yield in microbial expression systems engineered for analogue production. Furthermore, the peroxisomal localization of the pathway informs cell-free synthesis approaches using immobilized enzyme cascades, improving throughput for rare analogues. Recent advances leverage the promiscuity of cinnamoyl-coenzyme A hydratase-dehydrogenase toward p-coumaroyl-coenzyme A (Km = 5.3 μM) to generate hydroxylated derivatives directly from available phenylpropanoid precursors. This enzymatic flexibility provides a green chemistry route to 3-hydroxysulfamoyl-benzoic acid precursors, avoiding the need for harsh chemical sulfonation conditions. The integration of these biosynthetic insights with structure-based drug design accelerates the generation of novel analogues with optimized target affinity and metabolic stability profiles.

Properties

Product Name

3-Hydroxysulfamoyl-benzoic acid

IUPAC Name

3-(hydroxysulfamoyl)benzoic acid

Molecular Formula

C7H7NO5S

Molecular Weight

217.20 g/mol

InChI

InChI=1S/C7H7NO5S/c9-7(10)5-2-1-3-6(4-5)14(12,13)8-11/h1-4,8,11H,(H,9,10)

InChI Key

SZSXHIBQBGXJHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NO)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.